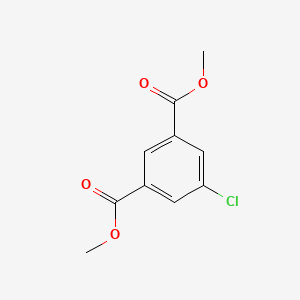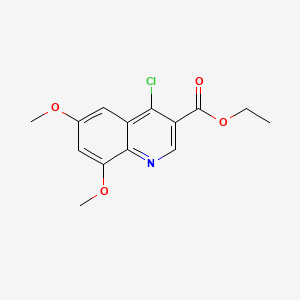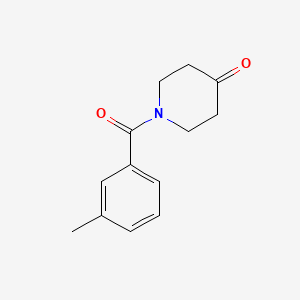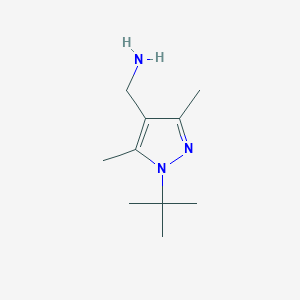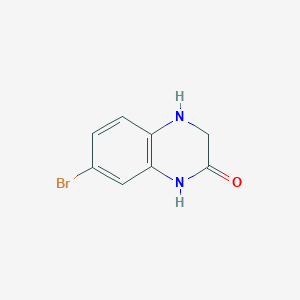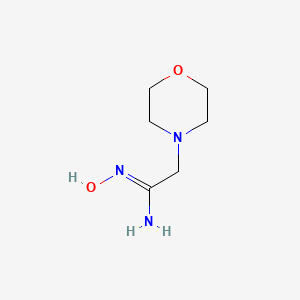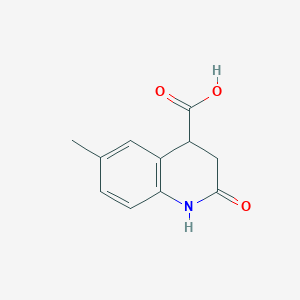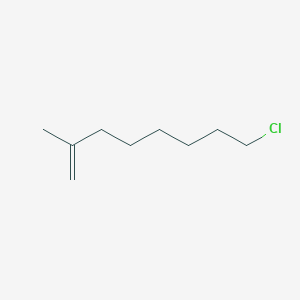
3-Phenylimidazolidine-2,4-dione
Übersicht
Beschreibung
3-Phenylimidazolidine-2,4-dione is a chemical compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.17 g/mol . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of imidazolidine derivatives has been reported in several studies . For instance, one study described the synthesis of novel imidazolidine derivatives as candidates for schistosomicidal agents . Another study reported the synthesis of novel hybrid compounds based on 1,2,3-triazoles and 5,5-diphenylimidazolidine-2,4-dione .Molecular Structure Analysis
The 3-phenylimidazolidine-2,4-dione molecule contains a total of 22 bonds. There are 14 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 urea (-thio) derivative, and 1 imide (-thio) .Chemical Reactions Analysis
Several studies have reported on the chemical reactions involving imidazolidine derivatives . For example, one study described the preparation of compounds through a three-component reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate .Physical And Chemical Properties Analysis
3-Phenylimidazolidine-2,4-dione has a molecular weight of 176.17 g/mol, an exact mass of 176.058577502 g/mol, and a monoisotopic mass of 176.058577502 g/mol . It has a topological polar surface area of 49.4 Ų and a heavy atom count of 13 . The compound is solid at room temperature .Wissenschaftliche Forschungsanwendungen
Antinociceptive Effects
Research indicates that derivatives of imidazolidine-2,4-dione, such as 5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione, have shown significant antinociceptive effects. This suggests potential applications in pain management and the development of new analgesics .
Antimicrobial Potential
Imidazolidine-2,4-dione derivatives have been evaluated for their antimicrobial potential. This points towards their use in creating new antimicrobial agents that could be effective against resistant strains of bacteria .
Synthesis of Pharmaceutical Compounds
The compound’s structure allows for the synthesis of various pharmaceutical derivatives. This versatility makes it a valuable precursor in pharmaceutical chemistry for developing a wide range of therapeutic agents .
Research Tool in Biochemistry
As a compound with distinct chemical properties, it can be used as a research tool in biochemistry to study enzyme reactions and other biochemical pathways.
Each application mentioned is based on the general properties and activities observed in imidazolidine-2,4-dione derivatives. The specific applications for 3-Phenylimidazolidine-2,4-dione would require further research and experimentation to determine its unique capabilities and potential uses.
Molecules | Free Full-Text | Synthesis of New Imidazolidin-2,4-dione … Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2 … SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES …
Wirkmechanismus
Target of Action
The primary target of 3-Phenylimidazolidine-2,4-dione is the human CB1 cannabinoid receptor . This receptor is part of the endocannabinoid system in the human body, which plays a role in a variety of physiological processes such as appetite, pain-sensation, mood, and memory .
Mode of Action
3-Phenylimidazolidine-2,4-dione interacts with its target, the CB1 receptor, as an inverse agonist . This means that it binds to the same receptor as an agonist (a substance that initiates a physiological response when combined with a receptor) but induces a pharmacological response opposite to that agonist .
Biochemical Pathways
The action of 3-Phenylimidazolidine-2,4-dione affects the endocannabinoid system’s biochemical pathways . By acting as an inverse agonist at the CB1 receptor, it can suppress the effects of cannabinoids, compounds that activate cannabinoid receptors . This can lead to a decrease in appetite, changes in pain sensation, and alterations in mood and memory .
Result of Action
The molecular and cellular effects of 3-Phenylimidazolidine-2,4-dione’s action are primarily related to its inverse agonist activity at the CB1 receptor . This can lead to a decrease in the physiological effects typically induced by cannabinoids, such as increased appetite, altered pain sensation, and changes in mood and memory .
Safety and Hazards
The safety information for 3-Phenylimidazolidine-2,4-dione indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 .
Relevant Papers Several papers have been published on 3-Phenylimidazolidine-2,4-dione and its derivatives . These papers cover various aspects of the compound, including its synthesis, biological evaluation, and chemical properties. They provide a wealth of information for further study and understanding of this compound.
Eigenschaften
IUPAC Name |
3-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-8-6-10-9(13)11(8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEGAVIENIPHGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30281103 | |
| Record name | 3-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylimidazolidine-2,4-dione | |
CAS RN |
2221-13-8 | |
| Record name | 2221-13-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2221-13-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do Grignard reagents react with 5-[1-(2-phenyl)methylidene]-3-phenylimidazolidine-2,4-diones?
A: Studies have shown that Grignard reagents react with 5-[1-(2-phenyl)methylidene]-3-phenylimidazolidine-2,4-diones exclusively via 1,2-addition, yielding the corresponding alcohol derivatives. [] This selectivity is notable because it deviates from the typical reactivity of α,β-unsaturated carbonyl compounds, which often undergo conjugate additions. This unique behavior highlights the influence of the imidazolidine-2,4-dione ring on the reactivity of the exocyclic double bond. []
Q2: Can you provide an example of a recent synthetic route to a 3-phenylimidazolidine-2,4-dione derivative?
A: Researchers recently reported the synthesis of 5-ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione through a one-pot, three-component reaction. [] This efficient approach utilized ethyl pyruvate, p-anisidine, and phenyl isocyanate as readily available starting materials. The product's structure was confirmed through comprehensive spectroscopic characterization, including 1H and 13C NMR, IR, HRMS, and X-ray crystallography. [] This study offers a valuable synthetic route to access diversely substituted 3-phenylimidazolidine-2,4-dione derivatives for further exploration.
Q3: How does the substitution pattern on the 3-phenyl ring impact the reactivity of 5-methyl-3,5-diphenylimidazolidine-2,4-diones?
A: Investigations into the alkaline hydrolysis of substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones revealed a structure-activity relationship. [] Electron-withdrawing substituents on the 3-phenyl ring were found to accelerate the hydrolysis reaction. [] This observation suggests that electron-poor aromatic rings enhance the electrophilicity of the carbonyl groups in the imidazolidine-2,4-dione ring, making them more susceptible to nucleophilic attack. This insight provides valuable guidance for designing and synthesizing new derivatives with tailored reactivity profiles.
Q4: Can 3-phenylimidazolidine-2,4-diones undergo photochemical deracemization?
A: Yes, recent research has demonstrated the successful photochemical deracemization of 5-substituted 3-phenylimidazolidine-2,4-diones using a chiral diarylketone catalyst. [] This method relies on a reversible hydrogen atom transfer (HAT) process facilitated by a two-point hydrogen bonding interaction between the catalyst and the substrate. [] This strategy provides a powerful tool for obtaining enantiomerically enriched hydantoin derivatives, which are valuable building blocks in asymmetric synthesis and drug discovery.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



